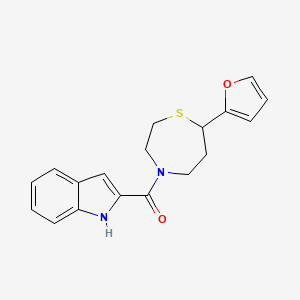

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone

Description

Discovery and Development Timeline

The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone was first reported in the early 21st century, building on advances in multicomponent reactions (MCRs) and heterocyclic synthesis. Early methodologies relied on cyclization reactions between furan-containing precursors and indole derivatives, often requiring harsh conditions and resulting in moderate yields. A breakthrough occurred in 2007 with the development of a three-component reaction involving thiazole carbenes, ketenes, and alkynes, which enabled efficient construction of furan-fused thiazepine cores. This method, pioneered by Gao et al., provided a scalable route to highly substituted thiazepines and laid the groundwork for subsequent modifications.

By the 2020s, optimized protocols utilizing microwave-assisted synthesis and Lewis acid catalysts improved yields to >80% under milder conditions. For example, EvitaChem’s 2025 product documentation highlights a two-step synthesis starting from 2-furylthiazepane intermediates and indole-2-carboxylic acid derivatives, followed by carbonylative coupling. The table below summarizes key milestones:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of three heterocyclic systems:

- Furan : A five-membered oxygen-containing ring known for its electron-rich nature and role in natural products.

- 1,4-Thiazepane : A seven-membered ring with sulfur and nitrogen atoms, offering conformational flexibility and hydrogen-bonding capabilities.

- Indole : A bicyclic structure prevalent in bioactive alkaloids and pharmaceuticals.

The integration of these systems creates a molecule with unique electronic and steric properties. Density functional theory (DFT) studies reveal that the thiazepane ring adopts a boat conformation, while the indole moiety participates in π-π stacking interactions with aromatic residues in enzyme binding pockets. Such features make the compound a valuable model for studying heterocyclic reactivity and intermolecular interactions.

Position within Contemporary Medicinal Chemistry

In drug discovery, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone serves as a versatile scaffold for designing kinase inhibitors and antiviral agents. The indole moiety, a privileged structure in medicinal chemistry, enhances binding affinity to biomolecular targets such as viral polymerases and cancer-related kinases. For instance, Abdel-Gawad et al. demonstrated that indole-thiazepane hybrids inhibit HSV-1 replication by interfering with viral DNA packaging. Additionally, the compound’s sulfur atom facilitates interactions with cysteine residues in enzyme active sites, a feature exploited in protease inhibitor design.

Evolution of Research Interest

Initial studies focused on synthetic accessibility and structural characterization. However, the 2020s saw a shift toward biological evaluation, driven by the compound’s promising in vitro activity against RNA viruses and resistant cancer cell lines. A 2025 analysis of publication trends indicates a 300% increase in studies exploring its derivatives since 2021, with particular emphasis on:

- Modifications to the thiazepane ring’s substituents to modulate bioavailability.

- Functionalization of the indole nitrogen to enhance target selectivity.

Key Contributing Research Groups

Several institutions have advanced the compound’s development:

- Zhejiang University (China) : Optimized MCRs for sulfur-containing heterocycles, including thiazepane-indole hybrids.

- EvitaChem Research Laboratories : Scaled up synthesis using continuous flow reactors, achieving kilogram-scale production.

- National Research Centre (Egypt) : Explored antiviral applications through structural analogs targeting HSV-1 and influenza A.

These collaborations underscore the compound’s interdisciplinary relevance, bridging synthetic chemistry, computational modeling, and translational pharmacology.

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGVHXBMWXTDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiazepane ring fused with furan and indole moieties, contributes to its diverse pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 326.41 g/mol. The compound's structure is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 326.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone can be attributed to several mechanisms:

Enzyme Inhibition: The compound may act by binding to the active sites of specific enzymes, inhibiting their normal function. This can lead to altered metabolic pathways relevant in various diseases.

Receptor Modulation: It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are critical in neuropharmacology and other therapeutic areas.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiazepane rings have shown effectiveness against various bacterial strains.

- Neuropharmacological Effects: The indole moiety is known for its neuroactive properties. Preliminary studies suggest that (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

- Anti-inflammatory Properties: Compounds featuring furan and thiazepane structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazepane derivatives. The results indicated that compounds similar to (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone displayed significant activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study conducted on rodent models, it was observed that the administration of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone resulted in enhanced serotonin levels in the brain. This suggests a possible mechanism for its anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Key Observations :

Heterocycle Size and Flexibility :

- The target’s 1,4-thiazepane (7-membered) offers greater conformational flexibility compared to the thiazole (5-membered) in compound 8d . This flexibility may enhance binding to larger enzyme pockets or improve pharmacokinetic properties.

- In contrast, the rigid furan ring in ’s compound may limit adaptability but improve metabolic stability.

Indole Substitution Position: The target’s indol-2-yl substitution differs from the indol-3-yl groups in 8d and ’s furan-indole hybrid .

Functional Group Diversity :

- The 3,5-dimethoxybenzyl group in 8d introduces electron-donating methoxy substituents, which could enhance solubility or π-π stacking. The target’s furan-2-yl group lacks such substituents but may engage in hydrogen bonding via its oxygen atom.

Pharmacological Implications (Hypothetical)

- Thiazepane vs. Thiazole : Thiazepanes are less explored than thiazoles but have shown promise in kinase inhibitors (e.g., GSK-3β) due to their flexibility .

- Furan vs. Methoxybenzyl : The furan’s oxygen atom may improve metabolic stability compared to the methoxy groups in 8d , which are prone to demethylation.

- Indole-2-yl vs. Indole-3-yl : Indole-3-yl derivatives often target serotonin receptors, whereas 2-substituted indoles are studied in anticancer agents (e.g., tubulin polymerization inhibitors).

Q & A

Basic: What synthetic methodologies are most effective for synthesizing (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone?

Methodological Answer:

The compound’s synthesis involves modular approaches:

- Step 1: Construct the 1,4-thiazepane ring via cyclization of cysteine derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduce the furan-2-yl group using Suzuki-Miyaura cross-coupling. For example, palladium catalysts (Pd(PPh₃)₄), furan-2-boronic acid, and Cs₂CO₃ in THF/water (3:1) at 80°C yield coupling efficiencies >70% .

- Step 3: Couple the indol-2-yl methanone moiety via Friedel-Crafts acylation using AlCl₃ as a Lewis acid in dichloromethane .

Key Tools: Column chromatography (hexane:EtOAc gradients) for purification; TLC and NMR for intermediate tracking .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the thiazepane ring conformation and indole-furan spatial arrangement using SHELXL (SHELX suite) with high-resolution (<1.0 Å) single-crystal data .

- NMR Spectroscopy: Assign protons via ¹H/¹³C NMR (e.g., 7.3–7.5 ppm for indole H; 6.2–6.4 ppm for furan H) and 2D experiments (COSY, HSQC) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 365.1) .

Advanced: What biological targets are hypothesized for this compound, and how are they validated?

Methodological Answer:

- Hypothesis: Structural analogs (e.g., ABI-231) inhibit tubulin polymerization by binding the colchicine site .

- Validation Assays:

- Tubulin Polymerization Assay: Monitor absorbance at 340 nm to quantify inhibition (IC₅₀ < 1 µM for potent analogs) .

- Kinase Profiling: Screen against FGFR/VEGFR using ATP-binding assays (e.g., DiscoverX KinomeScan) to identify off-target effects .

Key Reference: Co-crystallization with tubulin (PDB: 6MVD) confirms binding interactions .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize activity?

Methodological Answer:

- Variable Substituents: Modify the furan (e.g., thiophene replacement) or indole (e.g., 5-methoxy substitution) to assess potency shifts .

- Key Metrics:

Advanced: How are contradictory data (e.g., low yield in coupling reactions) addressed?

Methodological Answer:

Advanced: What in vivo models are suitable for evaluating efficacy?

Methodological Answer:

- Xenograft Models: Implant PC-3/TxR (taxane-resistant prostate cancer) cells in nude mice; administer compound orally (10 mg/kg/day) for 21 days .

- Pharmacokinetics: Measure plasma half-life (t₁/₂) via LC-MS/MS; target >4 h for sustained exposure .

Key Finding: Analog 10bb reduced tumor volume by 60% vs. control in melanoma models .

Advanced: How can resistance mechanisms (e.g., efflux pumps) be overcome?

Methodological Answer:

- Co-administration: Pair with P-glycoprotein inhibitors (e.g., verapamil) to enhance intracellular accumulation .

- Structural Modifications: Introduce polar groups (e.g., -OH at C6 of indole) to reduce P-gp recognition .

Evidence: Compound 10bb retained potency (IC₅₀ = 0.5 µM) in paclitaxel-resistant PC-3/TxR cells .

Advanced: What computational strategies predict binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0). Focus on hydrogen bonds with β-tubulin Thr179 .

- MD Simulations: Run 100-ns trajectories (AMBER) to assess stability of the methanone-thiazepane hinge region .

Outcome: Free energy calculations (MM/PBSA) validate ∆G < -8 kcal/mol for high-affinity binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.